molecular formula C10H15NO B1441927 2-Amino-3-(o-tolyl)propan-1-ol CAS No. 35373-64-9

2-Amino-3-(o-tolyl)propan-1-ol

Cat. No.: B1441927
CAS No.: 35373-64-9
M. Wt: 165.23 g/mol
InChI Key: YVWFFJRQKHLWQV-UHFFFAOYSA-N
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Description

2-Amino-3-(o-tolyl)propan-1-ol is an organic compound with the molecular formula C10H15NO. It is also known as N-(2-hydroxy-1-methylpropyl)-2-methylaniline. This compound features an amino group, a hydroxyl group, and a tolyl group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(o-tolyl)propan-1-ol typically involves the reaction of o-toluidine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of o-toluidine with acetone, using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(o-tolyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of 2-amino-3-(o-tolyl)propan-1-one.

    Reduction: Formation of 2-amino-3-(o-tolyl)propanamine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Amino-3-(o-tolyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-3-(o-tolyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their function. The aromatic ring can also participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a tolyl group.

    2-Amino-3-(p-tolyl)propan-1-ol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    2-Amino-3-(m-tolyl)propan-1-ol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

2-Amino-3-(o-tolyl)propan-1-ol is unique due to the presence of the ortho-tolyl group, which can influence its reactivity and interactions compared to its para- and meta- counterparts

Properties

IUPAC Name

2-amino-3-(2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWFFJRQKHLWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303825
Record name β-Amino-2-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35373-64-9
Record name β-Amino-2-methylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35373-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-2-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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